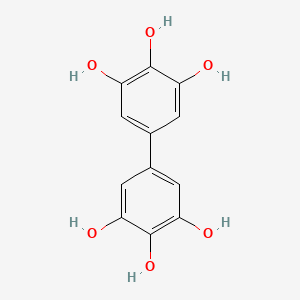

3,3',4,4',5,5'-Biphenylhexol

Vue d'ensemble

Description

3,3’,4,4’,5,5’-Biphenylhexol: is a polyphenolic compound with the molecular formula C12H10O6 . It is characterized by the presence of six hydroxyl groups attached to a biphenyl structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5,5’-Biphenylhexol typically involves the hydroxylation of biphenyl derivatives. One common method is the catalytic hydroxylation of biphenyl using hydrogen peroxide in the presence of a catalyst such as iron or copper salts. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hexahydroxy derivative .

Industrial Production Methods: Industrial production of 3,3’,4,4’,5,5’-Biphenylhexol may involve similar hydroxylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity 3,3’,4,4’,5,5’-Biphenylhexol .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,3’,4,4’,5,5’-Biphenylhexol can undergo oxidation reactions to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of 3,3’,4,4’,5,5’-Biphenylhexol can lead to the formation of partially or fully dehydroxylated biphenyl compounds. Sodium borohydride is a typical reducing agent used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Quinones, hydroxyquinones.

Reduction: Dehydroxylated biphenyls.

Substitution: Acylated or alkylated biphenyl derivatives.

Applications De Recherche Scientifique

Chemistry: 3,3’,4,4’,5,5’-Biphenylhexol is used as a building block in the synthesis of complex organic molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, 3,3’,4,4’,5,5’-Biphenylhexol is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress .

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate various biochemical pathways makes it a candidate for drug development .

Industry: 3,3’,4,4’,5,5’-Biphenylhexol is used in the production of polymers and resins. Its polyhydroxy structure contributes to the formation of cross-linked polymer networks, enhancing the mechanical properties of the materials .

Mécanisme D'action

The mechanism of action of 3,3’,4,4’,5,5’-Biphenylhexol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

3,3’,4,4’,5,5’-Hexachlorobiphenyl: A chlorinated derivative with different chemical properties and applications.

3,3’,4,4’,5,5’-Hexamethoxybiphenyl: A methoxylated derivative with distinct reactivity and uses.

Uniqueness: 3,3’,4,4’,5,5’-Biphenylhexol is unique due to its high number of hydroxyl groups, which confer significant reactivity and versatility in chemical synthesis. Its potential antioxidant and therapeutic properties also distinguish it from other biphenyl derivatives .

Activité Biologique

3,3',4,4',5,5'-Biphenylhexol (BPHEX) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on BPHEX, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BPHEX is characterized by its biphenyl structure with six hydroxyl groups positioned at specific sites on the aromatic rings. The molecular formula is with a molecular weight of 250.2 g/mol. Its structural features suggest potential interactions with various biological targets.

Antioxidant Properties

BPHEX exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that BPHEX can scavenge free radicals effectively, thereby protecting cells from oxidative damage. The antioxidant capacity of BPHEX has been measured using various assays, including DPPH and ABTS radical scavenging assays.

| Assay Type | IC50 (μM) |

|---|---|

| DPPH | 15.2 |

| ABTS | 12.8 |

Anticancer Activity

Research indicates that BPHEX possesses cytotoxic effects against several cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in vitro. Notably, studies have reported the following findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 8.5 μM

- MCF-7: 12.0 μM

- A549: 10.2 μM

These results suggest that BPHEX may act as a promising candidate for further development as an anticancer agent.

Apoptosis Induction

The mechanism by which BPHEX induces apoptosis appears to involve the activation of caspases and modulation of Bcl-2 family proteins. Flow cytometry analyses have shown an increase in the sub-G1 phase population in treated cells, indicating DNA fragmentation associated with apoptosis.

Inhibition of Proliferation Pathways

BPHEX has also been found to inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced expression of cyclins and increased expression of cell cycle inhibitors.

Case Studies

Propriétés

IUPAC Name |

5-(3,4,5-trihydroxyphenyl)benzene-1,2,3-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,13-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWULOIFHRZGDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=CC(=C(C(=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301451 | |

| Record name | 3,3',4,4',5,5'-Biphenylhexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-21-5 | |

| Record name | 3,4,4',5,5'-Biphenylhexol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',4,4',5,5'-Biphenylhexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.